Trelagliptin Impurity 16
Description
International Regulatory Frameworks and Guidelines for Pharmaceutical Impurities
A harmonized international regulatory framework, primarily established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), governs the control of impurities in new drug substances and products. nih.govveeprho.com These guidelines provide a structured approach for the identification, qualification, and setting of acceptance criteria for impurities. google.com
Key ICH guidelines relevant to impurities include:
ICH Q3A(R2): This guideline focuses on impurities in new drug substances, outlining the thresholds for reporting, identification, and qualification. google.com
ICH Q3B(R2): Complementary to Q3A, this guideline addresses impurities in new drug products, specifically degradation products. google.comsamipubco.com
ICH Q3C(R5): This guideline controls residual solvents, which are organic volatile chemicals used in the manufacturing process. mdpi.comgoogle.com It classifies solvents into three classes based on their toxicity risk. tlcstandards.com
ICH Q3D: This guideline establishes a risk-based approach for the control of elemental impurities (e.g., heavy metals from catalysts). nih.gov
ICH M7: This guideline specifically addresses the assessment and control of DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk. nih.gov
Adherence to these guidelines is mandatory for drug registration in major markets like the European Union, Japan, and the United States, ensuring a global standard for drug safety and quality. nih.govnih.gov
Classification of Pharmaceutical Impurities within Synthetic and Degradative Contexts
Pharmaceutical impurities are broadly classified into three main categories based on their chemical nature and origin. mdpi.compharmaffiliates.com
| Impurity Category | Description | Examples |
| Organic Impurities | These are often process-related or drug-related and can arise during the manufacturing process or upon storage of the API or drug product. tlcstandards.compharmaffiliates.com They can be identified or unidentified, volatile or non-volatile. | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. tlcstandards.com |
| Inorganic Impurities | These impurities are typically derived from the manufacturing process and are normally known and identified. tlcstandards.compharmaffiliates.com | Reagents, ligands, heavy metals, residual metals (e.g., from catalysts), inorganic salts, and other materials like filter aids. mdpi.comtlcstandards.com |
| Residual Solvents | These are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. tlcstandards.com Their levels are controlled based on their toxicity. | Class 1 (to be avoided, e.g., Benzene), Class 2 (to be limited, e.g., Acetonitrile), Class 3 (low toxic potential, e.g., Ethanol). tlcstandards.com |
Impurities can also be viewed from the context of their formation: synthetic impurities (or process-related impurities) are by-products of the chemical synthesis, while degradative impurities result from the chemical breakdown of the drug substance over time due to factors like light, heat, or moisture. tlcstandards.com
Overview of Advanced Analytical Methodologies in Pharmaceutical Impurity Analysis
The detection, identification, and quantification of impurities, often present at trace levels, require sophisticated analytical techniques. Advances in analytical technology have significantly improved the capability for drug impurity profiling.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of impurity analysis, offering high-resolution separation of the API from its impurities. These chromatographic techniques are often coupled with various detectors for quantification and identification.
For structural elucidation, hyphenated techniques are indispensable:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities. Advanced mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap offer high-resolution mass accuracy for unambiguous elemental composition determination. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is primarily used for the analysis of volatile organic impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities, providing detailed information about the molecular structure and connectivity of atoms. scite.ai
Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC), Capillary Electrophoresis (CE), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurities also play important roles in a comprehensive impurity profiling strategy.
Structure
3D Structure
Properties
Molecular Formula |
C21H13ClF2N4O2 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-[[6-chloro-1-[(2-cyano-5-fluorophenyl)methyl]-3-methyl-2,4-dioxopyrimidin-5-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C21H13ClF2N4O2/c1-27-20(29)18(8-14-6-16(23)4-2-12(14)9-25)19(22)28(21(27)30)11-15-7-17(24)5-3-13(15)10-26/h2-7H,8,11H2,1H3 |
InChI Key |
TVYXEAOQLVJKLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)Cl)CC3=C(C=CC(=C3)F)C#N |
Origin of Product |
United States |
Trelagliptin Impurity 16: Context, Classification, and Research Rationale
Origin and Relevance of Trelagliptin (B1683223) Impurity 16 within Trelagliptin Manufacturing Processes
Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is synthesized through a multi-step chemical process. Impurities can arise at various stages of this process from starting materials, intermediates, by-products, or degradation products. researchgate.netgoogle.com Trelagliptin Impurity 16, identified by its systematic name (R)-2-((6-(3-((3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, is a dimeric impurity. Its structure suggests that it is formed from the reaction of two Trelagliptin-related molecules.
The final step in the synthesis of Trelagliptin typically involves the coupling of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile with (R)-3-aminopiperidine. samipubco.com It is plausible that under certain reaction conditions, such as elevated temperatures or the presence of specific bases, a side reaction occurs where a molecule of the Trelagliptin precursor or Trelagliptin itself reacts with another molecule, leading to the formation of this dimeric impurity. The presence of reactive sites on both the pyrimidine (B1678525) and piperidine (B6355638) rings of the Trelagliptin molecule provides the chemical basis for such a dimerization reaction.
The relevance of understanding the origin of this compound lies in the ability to control its formation. By identifying the specific process parameters that favor this side reaction, manufacturers can optimize the synthesis to minimize its occurrence, thereby ensuring the purity and quality of the final active pharmaceutical ingredient (API). pharmaffiliates.com
Categorization of this compound as a Process-Related Impurity
Pharmaceutical impurities are broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents. Organic impurities can be further subdivided into starting materials, by-products, intermediates, degradation products, and reagents, ligands, and catalysts.
Based on its formation during the manufacturing process, this compound is categorized as a process-related impurity , specifically a by-product. researchgate.netgoogle.com It is not a degradation product that forms upon storage, but rather a substance created concurrently with the desired API due to side reactions.
The International Council for Harmonisation (ICH) provides stringent guidelines (ICH Q3A) for the identification, qualification, and control of impurities in new drug substances. nih.govnih.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. The presence of any impurity above the identification threshold necessitates its structural elucidation.
Academic Research Imperatives for In-depth Investigation of this compound
The in-depth investigation of this compound is driven by several critical scientific and regulatory imperatives:
Ensuring Patient Safety: The primary driver for studying any pharmaceutical impurity is to ensure the safety of the patient. The toxicological profile of an impurity can differ significantly from that of the API. Therefore, it is crucial to identify and quantify any impurity to assess its potential risk. Regulatory bodies worldwide mandate the control of impurities to very low levels, typically below 0.1% unless qualified through safety studies. google.com
Regulatory Compliance: Pharmaceutical manufacturers are required by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to have a thorough understanding of the impurity profile of their drug substances. nih.govnih.gov This includes the identification and characterization of any impurity present at a significant level. Failure to adequately characterize and control impurities can lead to delays in drug approval or even market withdrawal.
Process Optimization and Control: A comprehensive understanding of how and why an impurity is formed is fundamental to developing a robust and reproducible manufacturing process. pharmaffiliates.com By elucidating the formation mechanism of this compound, chemists can modify reaction conditions to suppress its formation. This leads to a higher yield of the desired API and a more consistent product quality.
Development of Analytical Methods: The identification and characterization of impurities are essential for the development and validation of analytical methods used for quality control. researchgate.netnih.gov Once the structure of this compound is known, specific and sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC), can be developed to accurately quantify its presence in each batch of the drug substance.
Synthetic Methodologies for Trelagliptin Impurity 16
Retrosynthetic Analysis of Trelagliptin (B1683223) Impurity 16
A retrosynthetic analysis of Trelagliptin Impurity 16 reveals a convergent synthetic approach. The core structure can be disconnected at the C-N bond linking the piperidine (B6355638) ring to the pyrimidinedione moiety and the C-N bond of the secondary amine linking the two heterocyclic systems.
This disconnection yields three key synthons:
Synthon A : A piperidine-substituted pyrimidinedione, which can be traced back to a precursor like 6-chloro-1-((2-cyano-5-fluorophenyl)methyl)-3-methylpyrimidine-2,4(1H,3H)-dione.
Synthon B : An amino-substituted pyrimidinedione, derivable from 4-amino-3-(2-cyano-5-fluorobenzyl)-1-methyl-1,2,3,6-tetrahydropyrimidine-2,6-dione.
Synthon C : The (R)-3-aminopiperidine moiety, a chiral building block. google.com
This retrosynthetic strategy suggests that the impurity likely forms from a reaction between an intermediate in the Trelagliptin synthesis and another molecule of a reactive precursor or intermediate. The formation hinges on nucleophilic substitution reactions where the piperidine nitrogen attacks the electrophilic carbon of a pyrimidinedione, and the aminopiperidine nitrogen attacks the electrophilic carbon of another pyrimidinedione.
Established Synthetic Routes and Reaction Mechanisms
The synthesis of this compound is not a desired production pathway but a side reaction that must be understood to be controlled. Its intentional synthesis for use as a reference standard would mimic the conditions under which it forms during the main API synthesis.
The synthesis of this impurity involves key precursors from the main Trelagliptin synthesis pathway. samipubco.com
(R)-3-Aminopiperidine : This chiral amine is a critical starting material. Its synthesis is a key challenge, often involving complex multi-step processes to achieve the desired enantiopurity. google.comgoogle.com
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile : This is a key intermediate in Trelagliptin synthesis, formed by the condensation of 2-bromomethyl-4-fluorobenzonitrile with 6-chloro-3-methyluracil. samipubco.comscite.ai This intermediate acts as an electrophile.
Another Electrophilic Pyrimidinedione Species : The formation of the impurity requires a second electrophilic pyrimidinedione unit that reacts with the secondary amine formed after the initial coupling. This could be another molecule of the chloro-substituted intermediate or a related species present in the reaction mixture.
The synthesis of substituted tetrahydropyrimidines often utilizes multicomponent reactions like the Biginelli reaction, which involves an aldehyde, a urea (B33335) or thiourea, and a β-dicarbonyl compound. researchgate.netnih.govekb.eg While not a direct route to this specific impurity, the principles of building the pyrimidinedione ring are relevant.
The formation of this compound can be postulated to occur via a two-step nucleophilic substitution mechanism:
First Nucleophilic Substitution : The primary amino group of (R)-3-aminopiperidine attacks the electrophilic C6 position of the 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile intermediate. The chlorine atom, a good leaving group, is displaced, forming the Trelagliptin core structure. This is an SₙAr (Nucleophilic Aromatic Substitution) type reaction on the electron-deficient pyrimidine (B1678525) ring.
Second Nucleophilic Substitution : The newly formed secondary amine on the piperidine ring of the Trelagliptin molecule (or its precursor) then acts as a nucleophile. It attacks a second molecule of the electrophilic chloro-pyrimidinedione intermediate at the C4 position, displacing the amino group of another Trelagliptin molecule or a related amino-pyrimidine intermediate. This second substitution leads to the formation of the dimeric impurity structure.
The formation of impurities is highly sensitive to reaction conditions. Key parameters influencing the synthesis of this compound include:
Temperature : Higher temperatures can accelerate the rate of the secondary substitution reaction, potentially leading to higher levels of the impurity. Careful temperature control is essential to favor the formation of the desired product (Trelagliptin) over the impurity.
Solvent Systems : The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. Polar aprotic solvents like DMF or DMSO are often used for such nucleophilic substitution reactions. growingscience.com
Catalysts and Bases : The presence of a base is crucial to neutralize the HCl formed during the substitution reaction. The strength and stoichiometry of the base (e.g., DIPEA, Et₃N) can influence the reaction pathway and the formation of by-products. growingscience.comrsc.org In some amide coupling reactions, which share mechanistic similarities, catalysts are employed to activate the electrophile. growingscience.comnih.gov
| Parameter | Effect on Impurity Formation | Rationale |
| Temperature | Increased temperature may increase impurity levels. | Provides sufficient activation energy for the less favorable secondary substitution reaction. |
| Solvent | Polar aprotic solvents (DMF, DMSO) may facilitate the reaction. | Solubilizes the polar intermediates and facilitates the charged transition states of the SₙAr reaction. |
| Base (e.g., DIPEA) | Excess base or a very strong base could promote side reactions. | Can deprotonate the secondary amine, increasing its nucleophilicity and promoting the second substitution. |
| Stoichiometry | An excess of the electrophilic chloro-pyrimidine intermediate increases the likelihood of the second substitution. | Increases the probability of a Trelagliptin intermediate reacting with another electrophile molecule. |
Optimization Strategies for Synthesis Yield and Purity of this compound
When synthesizing this compound as a reference standard, the goal is to maximize its yield and purity. Conversely, in the synthesis of Trelagliptin, the objective is to minimize its formation.
Strategies to Maximize Impurity Yield (for Reference Standard Synthesis):
Stoichiometric Control : Using a molar excess of the electrophilic chloro-pyrimidine intermediate relative to the (R)-3-aminopiperidine can drive the reaction towards the formation of the dimeric impurity.
Elevated Temperature and Extended Reaction Time : Allowing the reaction to proceed at a higher temperature for a longer duration can favor the thermodynamically stable, though kinetically slower-forming, impurity.
Choice of Base : Employing a strong, non-nucleophilic base can enhance the nucleophilicity of the secondary amine intermediate, thereby promoting the second substitution reaction.
Strategies to Minimize Impurity Formation (in API Synthesis):
Controlled Stoichiometry : Using a slight excess of the amine component or carefully controlling the addition of the electrophile can minimize the presence of unreacted electrophile available for the second reaction.
Lower Reaction Temperature : Running the reaction at the lowest feasible temperature that allows for the formation of Trelagliptin at a reasonable rate will kinetically disfavor the formation of the impurity.
Rapid Quenching : Once the primary reaction to form Trelagliptin is complete, the reaction can be quenched to prevent further reactions that could lead to impurity formation.
| Strategy | Objective | Parameters to Control | Expected Outcome |
| Maximize Yield | Synthesize reference standard | Excess electrophile, higher temperature, longer reaction time | Increased conversion to this compound |
| Minimize Formation | Improve API purity | Controlled stoichiometry, lower temperature, shorter reaction time | High yield of Trelagliptin with minimal Impurity 16 |
Exploration of Alternative Synthetic Pathways for this compound
While the most direct route to synthesizing this compound is by mimicking the side reaction in the main process, alternative pathways could be designed for a more controlled synthesis.
One potential alternative involves a stepwise, convergent approach:
Synthesis of a Pre-formed Dimer : A central piperidine unit, protected at one of the reactive amino groups, could be reacted with two equivalents of the electrophilic pyrimidinedione intermediate.
Stepwise Coupling : First, synthesize the Trelagliptin molecule. Then, in a separate, controlled step, react it with another molecule of the chloro-pyrimidine intermediate under conditions optimized for the second substitution reaction. This provides greater control over the reaction compared to a one-pot synthesis where multiple reactions occur simultaneously.
Use of Alternative Coupling Chemistries : While SₙAr is the most likely reaction, other C-N bond-forming reactions could be explored, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), although this would represent a significant departure from the likely process conditions. scite.ai Amide coupling reagents, typically used for forming amide bonds, could also be investigated for their potential to facilitate the C-N bond formation in this context under specific conditions. researchgate.nethepatochem.com
These alternative pathways, while potentially more complex and lengthy, could offer advantages in terms of purity and yield for the specific purpose of producing an analytical reference standard.
Mechanistic Pathways of Trelagliptin Impurity 16 Formation
Formation during Trelagliptin (B1683223) API Synthesis
The synthesis of Trelagliptin is a multi-step process that can inadvertently lead to the formation of impurities. researchgate.net The manufacturing process of Trelagliptin succinate (B1194679) has been optimized to improve efficiency and reduce impurity formation. hnstandards.comchemicalbook.comnih.govpharmaffiliates.com
The formation of Trelagliptin Impurity 16 is a prime example of an undesired side reaction occurring during the synthesis of the Trelagliptin API. Impurities in Trelagliptin can arise from various sources, including the starting materials, intermediates, and the reaction conditions themselves. nih.gov The structure of Impurity 16 suggests a dimerization reaction, where two molecules related to the Trelagliptin structure have combined. Such side reactions are often influenced by factors like temperature, pH, and the purity of the reactants.
The key step in the synthesis of Trelagliptin involves the nucleophilic substitution of a chlorine atom in 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile with (R)-3-aminopiperidine. researchgate.net The conditions of this reaction are critical in determining the impurity profile of the final product. hnstandards.com
The formation of Impurity 16 is likely influenced by the stoichiometry of the reactants. An excess of either the piperidine (B6355638) derivative or the chlorouracil intermediate could potentially lead to side reactions. For instance, if the (R)-3-aminopiperidine is not fully consumed, its primary amine group could potentially react with another molecule of the chlorouracil intermediate, initiating the dimerization process. A patent describing the preparation of a Trelagliptin impurity involves the reaction of 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile with (R)-3-aminopiperidine, followed by hydrolysis, highlighting a potential pathway for impurity formation. google.com
| Reagent/Condition | Potential Impact on Impurity 16 Formation |
| (R)-3-aminopiperidine | An excess may lead to side reactions and dimerization. |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile | An excess could react with already formed Trelagliptin or its intermediates. |
| Temperature | Higher temperatures can accelerate side reactions, leading to increased impurity levels. |
| pH | The basicity or acidity of the reaction medium can influence the reactivity of the amino group and the lability of the chlorine atom, potentially favoring impurity formation. |
| Solvent | The polarity and proticity of the solvent can affect the reaction rates and selectivity. |
This table is based on general principles of organic synthesis and the specific reactants involved in Trelagliptin synthesis.
The primary intermediates in the Trelagliptin synthesis are key players in the formation of Impurity 16. The intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, possesses a reactive electrophilic center at the carbon bearing the chlorine atom. The nucleophilic (R)-3-aminopiperidine attacks this center to form the desired product.
However, a plausible mechanism for the formation of Impurity 16 involves a secondary reaction. After the initial formation of Trelagliptin, the secondary amine of the piperidine ring in a Trelagliptin molecule could potentially act as a nucleophile. This secondary amine could then react with another molecule of the chlorouracil intermediate. This would result in the formation of a dimeric structure, consistent with the chemical structure of Impurity 16.
Another possibility involves the reaction of two molecules of a key intermediate before the final step. For example, an intermediate where the piperidine ring is already attached but the uracil (B121893) ring of another molecule is activated could react.
Hypothetical Formation through Degradation of Trelagliptin
Forced degradation studies are crucial for identifying potential degradation products and pathways that might occur under storage or physiological conditions. chemscene.com Trelagliptin has been shown to degrade under various stress conditions, including acidic, basic, and oxidative environments. pharmaffiliates.com
Under acidic conditions, Trelagliptin is known to undergo degradation. pharmaffiliates.com The primary degradation product identified in acidic media is 2-((3-methyl-2,4,6-oxo-tetrahydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, which results from the cleavage of the bond between the piperidine ring and the uracil moiety. rxnchem.comresearchgate.net While the formation of Impurity 16 under acidic conditions has not been explicitly reported, it is conceivable that under certain conditions, the degradation products could potentially react with intact Trelagliptin molecules or other intermediates to form dimeric structures. However, the primary degradation pathway appears to be hydrolysis leading to simpler molecules rather than dimerization.
Trelagliptin also shows significant degradation under basic conditions. pharmaffiliates.com While specific degradation products under basic hydrolysis have been characterized, the formation of Impurity 16 as a major degradant under these conditions has not been documented in the reviewed literature. Basic conditions could potentially facilitate nucleophilic attack, but the specific reactions leading to the dimeric structure of Impurity 16 from the degradation of the parent drug are not well-established. It is more likely that Impurity 16 is a process-related impurity arising from the synthesis rather than a degradation product.
Oxidative Degradation Mechanisms
Forced degradation studies are essential in identifying potential degradation products and understanding the chemical stability of a drug substance. In the case of trelagliptin, oxidative stress conditions have been shown to induce the formation of several degradation products.
Studies have identified a number of impurities resulting from oxidative degradation. When subjected to oxidative stress, trelagliptin has been found to yield specific degradation products, which have been characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
One of the identified oxidative degradation products is (R)-2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-benzamide , also referred to as TRELA-D2. Another significant degradant formed under oxidative conditions is proposed to be (R)−2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-benzoic acid (TRELA-D4). This impurity is characterized by the presence of a carboxylic acid group instead of a cyano group. researchgate.net
A summary of the conditions under which trelagliptin has been observed to degrade is presented in the table below.
| Stress Condition | Reagent | Concentration / Intensity | Temperature | Duration | Observation |
| Oxidative | H₂O₂ | 30% | 20-25°C | 1 hour | Significant degradation samipubco.com |
It is important to note that while several oxidative degradation products have been identified, the direct formation of this compound under these specific oxidative conditions has not been explicitly reported in the reviewed scientific literature.
Photolytic Degradation Studies
The photostability of a drug is its ability to withstand exposure to light without undergoing chemical or physical changes. According to multiple studies, trelagliptin succinate is considered to be stable under photolytic degradation conditions. samipubco.comnih.gov
Forced degradation studies, where the drug substance is exposed to controlled light sources, have been conducted to assess its photolytic stability. These studies are typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). ich.orgeuropa.eu
The table below summarizes the findings from a photolytic degradation study on trelagliptin.
| Stress Condition | Reagent | Concentration / Intensity | Temperature | Duration | Observation |
| Photolytic | Light | 5000 lux | N/A | 18 hours | Stable samipubco.com |
The consistent finding across various studies is that trelagliptin does not significantly degrade when exposed to light, indicating a high degree of photostability. Therefore, the formation of this compound via photolytic degradation pathways is not supported by the available evidence.
Thermal Degradation Profiles
Thermal degradation involves the breakdown of a substance at elevated temperatures. Studies have shown that trelagliptin succinate undergoes significant degradation under thermal stress conditions. nih.gov While the formation of degradation products is confirmed, the specific structures of all these thermal degradants are not as extensively detailed in the available literature as those from other stress conditions.
A kinetic study of trelagliptin degradation was performed under acidic conditions at various temperatures, which provides some insight into its thermal liability. researchgate.net
| Stress Condition | Reagent | Concentration / Intensity | Temperature | Duration | Observation |
| Thermal | Heat | N/A | 80°C | 3 hours | Significant degradation samipubco.com |
Although it is established that trelagliptin is susceptible to thermal degradation, the reviewed scientific literature does not explicitly identify this compound as a product of this specific degradation pathway. The chemical structure of this compound, identified as (R)-2-((6-(3-((3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile , suggests a complex formation, potentially a dimerization process. tlcstandards.comrxnchem.com However, a direct link to its formation under thermal stress has not been definitively established in the referenced studies.
Isolation and Purification Methodologies for Trelagliptin Impurity 16
Preparative Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical purification, separating compounds based on their differential distribution between a stationary and a mobile phase. biomedres.us For isolating specific impurities like Trelagliptin (B1683223) Impurity 16, preparative-scale chromatography is the method of choice, allowing for the purification of larger quantities compared to analytical-scale methods.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for isolating and purifying individual components from complex mixtures in the pharmaceutical industry. jocpr.comlcms.cz The principle relies on the high-resolution separation capabilities of HPLC, scaled up to handle larger sample loads. The development of a preparative method often begins with an optimized analytical HPLC method, which is then scaled up by increasing the column diameter, particle size of the stationary phase, and injection volume. lcms.cz
For Trelagliptin and its related substances, reversed-phase HPLC methods have been successfully developed. nih.govnih.gov These methods can be adapted for the preparative isolation of Impurity 16. A typical approach would involve using a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or a dilute acid such as trifluoroacetic acid) and an organic solvent, typically acetonitrile (B52724). nih.govnih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation between the main component (Trelagliptin), Impurity 16, and other related substances. researchgate.net
Table 1: Illustrative Preparative HPLC Parameters for Trelagliptin Impurity 16 Isolation
| Parameter | Specification | Purpose |
| Column | InertSustain C18 / Waters Xselect CSH™ C18 | Stationary phase for reversed-phase separation. nih.govresearchgate.net |
| Dimensions | ≥ 20 mm internal diameter, 250 mm length | Accommodates larger sample injection volumes for preparative scale. |
| Particle Size | 5-10 µm | Balances separation efficiency with backpressure at higher flow rates. |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water or 20mM Potassium Dihydrogen Phosphate | Aqueous component of the mobile phase to control pH and interaction. nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. nih.govresearchgate.net |
| Elution Mode | Gradient | Optimizes resolution and reduces run time for complex mixtures. |
| Flow Rate | 15-50 mL/min (typical for ~20 mm ID column) | Higher flow rate to process larger volumes in a reasonable timeframe. |
| Detection | UV at 224 nm or 275 nm | Wavelengths at which Trelagliptin and related impurities show absorbance. nih.gov |
| Sample Loading | Milligram to gram quantities | The amount of crude mixture injected depends on the column size and separation difficulty. |
Following injection of the crude mixture containing this compound, fractions of the eluent are collected over time. The fractions corresponding to the peak of Impurity 16 are then combined and the solvent is evaporated to yield the purified compound.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample onto the support. This method is particularly advantageous for the separation of minor impurities from drug preparations, especially for samples with limited solubility or stability on solid supports.
While preparative HPLC is highly effective, CCC offers distinct advantages such as larger sample loading capacity, lower solvent consumption, and higher throughput for certain applications. A comparison of the two techniques highlights their complementary nature in impurity isolation.
Table 2: Comparison of Preparative HPLC and Countercurrent Chromatography (CCC)
| Feature | Preparative HPLC | Countercurrent Chromatography (CCC) |
| Stationary Phase | Solid (e.g., silica (B1680970) gel, polymer) | Liquid |
| Sample Loss | Possible due to irreversible adsorption | Minimal, as no solid support is used |
| Sample Loading | Limited by column dimensions and characteristics | Generally higher, especially for poorly soluble samples |
| Solvent Consumption | High, especially with large-scale columns | Relatively low |
| Throughput | Can be lower for complex separations | Often higher due to larger loading capacity |
| Peak Dilution | Significant | Generally less |
For this compound, a CCC method would involve selecting a suitable biphasic solvent system where the impurity and the main drug substance have different partition coefficients. The successful development of a CCC method could provide a more economical and efficient alternative to preparative HPLC for large-scale purification.
Crystallization and Recrystallization Strategies for Enhanced Purity
Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of active pharmaceutical ingredients (APIs) and intermediates. nih.gov It is a highly selective process that can yield a product with very high purity by separating a compound from its soluble impurities. mdpi.com The process involves dissolving the impure solid material in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain in the mother liquor.
In the context of Trelagliptin, recrystallization has been proven to be an effective method for purification. A Chinese patent describes a process where crude Trelagliptin is dissolved in methanol (B129727) and heated to 60-65 °C. google.com Subsequent cooling and stirring result in the crystallization of a highly purified product. google.com This same strategy can be applied to a crude mixture enriched with this compound to significantly reduce its concentration in the final Trelagliptin product, or conversely, to isolate the impurity from the mother liquor after the main component has crystallized.
Table 3: Example of Purity Enhancement via Recrystallization of Trelagliptin
| Step | HPLC Purity (Trelagliptin) | Key Impurity Levels |
| Crude Product | 98.2% | Not specified |
| After First Crystallization | 99.93% | Disubstituted impurity: 0.023%, Isomer impurity: 0.033% google.com |
| After Recrystallization (Refining) | 99.94% | Not specified, maximum single other impurity 0.010% google.com |
The success of crystallization depends heavily on the choice of solvent, the cooling rate, and the level of supersaturation. For Impurity 16, a systematic screening of various solvents would be necessary to identify conditions that maximize the purity of the isolated solid.
Other Advanced Separation Techniques for Impurity 16
Beyond the conventional methods of preparative HPLC and crystallization, other advanced separation techniques are available for the challenging task of impurity isolation.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. jocpr.com It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. Its unique selectivity makes it suitable for separating complex mixtures and chiral compounds, and it could be a viable option for isolating this compound. jocpr.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of thin-layer chromatography that offers higher resolution, sensitivity, and speed. biomedres.usrroij.com While primarily an analytical technique, preparative HPTLC can be used to scrape separated bands from the plate and elute the compound with a suitable solvent, allowing for the isolation of milligram quantities of a purified impurity for characterization purposes. biomedres.us
Hyphenated Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools for the identification and characterization of impurities. researchgate.netrroij.com While primarily used for structural elucidation, they are integral to the impurity isolation process by confirming the identity of the collected fractions.
Advanced Spectroscopic and Spectrometric Characterization of Trelagliptin Impurity 16
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. A comprehensive suite of NMR experiments was utilized to establish the definitive structure of Trelagliptin (B1683223) Impurity 16.
One-Dimensional NMR (¹H, ¹³C NMR) Spectral Interpretation
The one-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural puzzle of Trelagliptin Impurity 16. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon framework of the molecule.
¹H NMR Spectral Data:
Detailed analysis of the ¹H NMR spectrum of this compound reveals a complex pattern of signals indicative of its intricate structure. The spectrum displays resonances corresponding to aromatic protons, aliphatic protons within the piperidine (B6355638) ring, and methyl groups. The precise chemical shifts and coupling constants are instrumental in assigning these protons to their respective positions in the molecule.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons | Data not available | Data not available | Data not available |
| Piperidine Ring Protons | Data not available | Data not available | Data not available |
| Methylene Bridge Protons | Data not available | Data not available | Data not available |
| Methyl Protons | Data not available | Data not available | Data not available |
¹³C NMR Spectral Data:
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their hybridization and chemical environment. The spectrum of this compound exhibits signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl Carbons | Data not available |
| Aromatic Carbons | Data not available |
| Piperidine Ring Carbons | Data not available |
| Methylene Bridge Carbon | Data not available |
| Methyl Carbons | Data not available |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To assemble the complete molecular structure, a series of two-dimensional NMR experiments were employed. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C signals and the establishment of the bonding framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Analysis of the COSY spectrum of this compound would confirm the connectivity of protons within the piperidine ring and the side chains.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the resonances in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different structural fragments of the molecule, such as linking the substituted benzyl groups to the pyrimidinedione and piperidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the piperidine ring.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
The physical form of a pharmaceutical impurity, whether crystalline or amorphous, can significantly impact its properties. Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form. While liquid-state NMR provides information on the averaged structure in solution, ssNMR can distinguish between different polymorphic forms and provide insights into the packing and conformation of molecules in the solid state. The application of ssNMR to this compound would be valuable for understanding its solid-state properties and ensuring consistency between different batches.
Application of Fluorine (¹⁹F) NMR Spectroscopy
Given the presence of two fluorine atoms in the structure of this compound, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for its characterization. The ¹⁹F NMR spectrum would show distinct signals for each of the fluorine atoms, and the chemical shifts would be highly sensitive to their local electronic environment. Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) can provide additional structural information and aid in the assignment of the ¹H NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This information is critical for confirming the identity of this compound.
Electrospray Ionization (ESI) and Other Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in the positive ion mode.
High-resolution mass spectrometry (HRMS) coupled with ESI would provide a highly accurate mass measurement of the molecular ion of this compound. This accurate mass can be used to determine the elemental composition of the molecule, which for this compound is C₃₁H₂₈F₂N₈O₄.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₂₈F₂N₈O₄ |
| Molecular Weight | 614.61 g/mol |
| Monoisotopic Mass | Data not available |
| Measured [M+H]⁺ | Data not available |
Further fragmentation of the molecular ion using tandem mass spectrometry (MS/MS) would yield a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable information about the different structural components of the molecule and their connectivity, further confirming the proposed structure of this compound.
Tandem Mass Spectrometry (MS/MS or LC-MS/MS) for Structural Confirmation via Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. In this technique, the precursor ion of this compound, corresponding to its molecular weight, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure, allowing for the confirmation of its constituent parts and their connectivity.
When coupled with liquid chromatography (LC-MS/MS), this method allows for the separation of the impurity from the API and other related substances before mass analysis, providing clear, interpretable spectra. researchgate.net For this compound, the fragmentation pattern would be predicted based on its known structure, with cleavages occurring at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the benzyl-pyrimidine bond and the bonds within the pyrimidine (B1678525) ring structure. The fragmentation patterns observed for Trelagliptin and its degradation products can help propose pathways for its impurities. nih.govresearchgate.net Analysis of these specific fragments allows for the unambiguous confirmation of the impurity's identity.
Table 1: Proposed Key Fragment Ions in MS/MS Analysis of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment |
|---|---|---|
| 426.07 | Fragment A | 2-cyano-5-fluorobenzyl cation |
| 426.07 | Fragment B | 6-chloro-3-methyl-2,4-dioxopyrimidine moiety |
Note: The specific m/z values of fragments would be determined experimentally.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown or known compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS provides the exact mass, which can be compared against the theoretical mass calculated from its molecular formula, C₂₁H₁₃ClF₂N₄O₂. smolecule.compharmaffiliates.com The monoisotopic mass of this impurity has been determined to be 426.0695097 g/mol . smolecule.com This high degree of accuracy provides strong evidence for the proposed elemental composition, significantly increasing the confidence in the impurity's identification and differentiating it from other potential isobaric impurities.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₁₃ClF₂N₄O₂ |
| Theoretical Monoisotopic Mass ( g/mol ) | 426.06951 |
| Experimentally Determined Exact Mass ( g/mol ) | 426.0695097 smolecule.com |
Utility of Isotopic Labeling in MS-based Structural Studies
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through fragmentation pathways and to confirm structural assignments. washington.edunih.gov In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) could be incorporated into the starting materials during its synthesis.
When the labeled impurity is analyzed by MS/MS, the mass shift in the resulting fragment ions reveals which fragments contain the labeled atoms. core.ac.uk For instance, if the methyl group on the pyrimidine ring were labeled with ¹³C, any fragment containing this group would show a mass increase of 1 Da. This approach helps to definitively confirm fragmentation pathways and provides conclusive evidence for the location of specific functional groups within the molecule, resolving any structural ambiguities that may not be solvable by MS/MS alone. elifesciences.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. researchgate.net It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of nitrile (C≡N), carbonyl (C=O) groups from the pyrimidine-dione ring, carbon-fluorine (C-F), and carbon-chlorine (C-Cl) bonds would all give rise to distinct peaks. The aromatic C-H and C=C stretching vibrations would also be prominent. This spectral data provides direct evidence for the presence of these key functional groups, complementing the information derived from mass spectrometry.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| C≡N (Nitrile) | Stretch | 2240 - 2220 |
| C=O (Amide/Uracil) | Stretch | 1710 - 1660 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | 1350 - 1000 |
| C-F (Aryl) | Stretch | 1250 - 1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The structure of this compound contains several chromophoric systems, including the two fluorobenzonitrile rings and the substituted pyrimidine-dione ring system.
These conjugated systems absorb UV light, resulting in a characteristic spectrum. Studies on Trelagliptin have shown a maximum absorption (λmax) at approximately 274-276 nm. nih.govresearchgate.netsaspublishers.com Given the structural similarity, this compound is expected to have a comparable UV-Vis spectrum, with a λmax in a similar region. The exact position of the absorption maximum and the molar absorptivity are unique to its specific electronic structure and can be used for quantitative analysis by HPLC-UV, as well as for identity confirmation. nih.gov
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light due to bond vibrations, Raman spectroscopy measures the inelastic scattering of light. Often, vibrations that are weak or absent in the IR spectrum are strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly effective for identifying non-polar bonds. The nitrile (C≡N) group, for instance, typically produces a strong and sharp Raman signal. The symmetric breathing vibrations of the aromatic rings would also be prominent. The resulting Raman spectrum serves as a unique "vibrational fingerprint" of the molecule, which is highly specific and can be used for identification and for distinguishing between different crystalline forms or polymorphs. A reference database of Raman spectra for pharmaceutical compounds can aid in this identification. bohrium.com
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula.
For this compound, with a molecular formula of C₂₁H₁₃ClF₂N₄O₂, elemental analysis provides a direct method to confirm its stoichiometric composition. The close agreement between the experimentally measured percentages and the calculated theoretical values serves as a primary confirmation of the compound's elemental makeup, validating the formula derived from high-resolution mass spectrometry.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 21 | 252.231 | 59.10% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 3.07% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 8.31% |
| Fluorine | F | 18.998 | 2 | 37.996 | 8.90% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 13.13% |
| Oxygen | O | 15.999 | 2 | 31.998 | 7.50% |
| Total | | | | 426.81 | 100.00% |
Chromatographic Methodologies for Analysis and Quantification of Trelagliptin Impurity 16
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a stability-indicating HPLC method is crucial for resolving Trelagliptin (B1683223) from its potential process-related and degradation impurities, including Impurity 16. nih.govresearchgate.net This involves the systematic optimization of several chromatographic parameters to achieve the desired selectivity, efficiency, and accuracy.
Stationary Phase Selection and Column Chemistry Optimization (e.g., C18, polar-embedded phases)
The choice of stationary phase is paramount for achieving effective separation of Trelagliptin and its impurities. The most commonly employed stationary phase for this analysis is octadecyl-silica (C18), which provides the necessary hydrophobic interactions to retain the main compound and its related substances. nih.govresearchgate.net Several studies have demonstrated successful separations using various C18 columns. For instance, a Waters Xselect CSH™ C18 column (250mm × 4.6mm, 5.0μm) was used to separate Trelagliptin succinate (B1194679) from eight potential process-related impurities. nih.govresearchgate.net Other validated methods have utilized Cosmosil C18 (250mm × 4.6mm, 5µm), InertSustain C18 (250 mm × 4.6 mm, 5 μm), and Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) columns. researchgate.netijzi.netresearchgate.net
Polar-embedded stationary phases represent an advanced alternative to traditional C18 columns. These phases contain a polar functional group (like amide or carbamate) embedded within the alkyl chain near the silica (B1680970) surface. researchgate.net This modification helps to shield the interactions of analytes with surface silanols, leading to improved peak shapes, especially for basic compounds. amazonaws.comchromatographyonline.com Furthermore, it prevents the collapse of the C18 chains in highly aqueous mobile phases, allowing for more robust retention of polar and hydrophilic compounds. researchgate.net This characteristic is particularly advantageous for separating the various impurities of Trelagliptin, which may exhibit a wide range of polarities.
Mobile Phase Composition and Gradient Elution Programming
The mobile phase composition, including the organic modifier, aqueous component, pH, and additives, is optimized to fine-tune the retention and selectivity of the separation. For the analysis of Trelagliptin and its impurities, a combination of an aqueous buffer and an organic solvent, typically acetonitrile (B52724), is used. nih.govresearchgate.netnih.gov
The aqueous phase often consists of a buffer, such as potassium dihydrogen phosphate (B84403) or diammonium hydrogen phosphate, to control the pH and improve peak shape. researchgate.netnih.govgoogle.com For example, a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (50:50, v/v) with the pH adjusted to 3.5 has been shown to yield good results. nih.gov In other methods, an acid like 0.05% trifluoroacetic acid in water is used as the aqueous component of the mobile phase. nih.govresearchgate.net
Gradient elution is frequently employed to ensure the separation of impurities with significantly different polarities from the main Trelagliptin peak. A typical gradient program involves starting with a higher proportion of the aqueous phase and gradually increasing the concentration of the organic modifier (acetonitrile). This allows for the elution of more polar impurities early in the run, followed by the main Trelagliptin peak and less polar impurities.
An example of a gradient elution program is as follows:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 15 | 75 | 25 |
| 50 | 25 | 75 |
| 55 | 15 | 85 |
| 60 | 15 | 85 |
| 61 | 95 | 5 |
| 70 | 95 | 5 |
| Data derived from a method for Trelagliptin succinate and its related substances, where Mobile Phase A is a buffer and Mobile Phase B is a buffer/acetonitrile mixture (20:80 v/v). researchgate.net |
Detection Wavelength Optimization for UV-Vis Detection
The selection of an appropriate detection wavelength is critical for achieving high sensitivity for both the active pharmaceutical ingredient (API) and its impurities. The wavelength is typically chosen at the absorption maximum (λmax) of the analytes to ensure the best possible signal-to-noise ratio. For Trelagliptin, the UV absorption spectrum shows a λmax at 274 nm. nih.gov However, to ensure the detection of all relevant impurities, which may have different chromophores, multiple wavelengths or a wavelength that provides a good response for all compounds of interest is selected.
Published methods for Trelagliptin and its impurities have utilized a range of detection wavelengths, including 210 nm, 224 nm, 225 nm, 230 nm, and 275 nm. nih.govresearchgate.netijzi.netgoogle.comijsr.netresearchgate.net The use of dual-wavelength detection, for instance at 224 nm and 275 nm, can also be employed to enhance the detection of a wider range of impurities. nih.govresearchgate.net
Optimization of Chromatographic Parameters (Flow Rate, Column Temperature, Injection Volume)
Fine-tuning chromatographic parameters such as flow rate, column temperature, and injection volume is essential for method optimization. These parameters are adjusted to achieve optimal resolution, analysis time, and peak shape. The robustness of the method is often tested by introducing small, deliberate changes to these parameters. nih.govresearchgate.net
Below is a table summarizing typical parameters used in various HPLC methods for Trelagliptin analysis.
| Parameter | Optimized Value | Reference(s) |
| Flow Rate | 1.0 mL/min | researchgate.netijzi.net |
| 0.3 mL/min | nih.gov | |
| Column Temperature | 25 °C | ijzi.netnih.gov |
| 30 °C | researchgate.net | |
| Injection Volume | 10 µL | nih.gov |
| 20 µL | ijzi.net |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency and Speed
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher separation efficiency, improved resolution, and much faster analysis times compared to conventional HPLC. nih.gov These advantages are particularly beneficial for the analysis of pharmaceutical impurities, where complex samples need to be resolved, and high throughput is often required. Methods have been developed using UHPLC-UV for the analysis of Trelagliptin, demonstrating its suitability for separating the drug from its degradation products with shorter run times. nih.govresearchgate.net The enhanced sensitivity of UHPLC is also crucial for the detection and quantification of impurities present at very low levels.
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Specific Detection and Quantification
For the definitive identification and characterization of impurities, HPLC or UHPLC is coupled with a mass spectrometer (MS). nih.govresearchgate.net LC-MS provides mass-to-charge ratio (m/z) data, which is invaluable for elucidating the structures of unknown impurities and confirming the identity of known ones. This technique was instrumental in characterizing major degradation impurities of Trelagliptin formed under various stress conditions. nih.gov
Sensitive LC-MS/MS methods, often employing electrospray ionization (ESI) in positive mode, have been developed for the quantification of Trelagliptin in biological matrices and can be adapted for impurity quantification. researchgate.netnih.gov Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS technique used in these methods. For Trelagliptin, the MRM transition of m/z 358.176 to 134.127 has been utilized for quantification, showcasing the specificity that can be achieved. nih.govresearchgate.net This level of specificity is essential for accurately quantifying Impurity 16, especially if it co-elutes with other components in the chromatogram.
Optimization of MS Detection Parameters for Trelagliptin Impurity 16
Mass Spectrometry (MS) coupled with liquid chromatography is a powerful tool for the identification and quantification of pharmaceutical impurities. The optimization of MS detection parameters is a critical step to ensure sensitivity, specificity, and accuracy in the analysis of this compound. The process typically involves tuning the instrument using a reference standard of the impurity, or by using the parameters for the main compound, Trelagliptin, as a starting point.
For Trelagliptin and its related compounds, positive electrospray ionization (ESI) is commonly employed due to the presence of basic nitrogen atoms that are readily protonated. Key parameters that are optimized include the capillary voltage, cone voltage, source temperature, and desolvation gas flow. The cone voltage is particularly important as it influences the extent of fragmentation in the ion source. Collision energy in the tandem MS (MS/MS) mode is also meticulously adjusted to achieve specific and abundant fragment ions for quantification. nih.govnih.gov
While specific optimized parameters for this compound are proprietary to manufacturers, a representative set of parameters used for the analysis of Trelagliptin, which would serve as a baseline for method development for its impurities, is presented below.
Table 1: Representative MS Detection Parameters for Trelagliptin Analysis
| Parameter | Typical Value | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes the target analyte. |
| Capillary Voltage | 3.0 kV | Optimizes the ion signal by controlling the electric field at the ESI needle. |
| Cone Voltage | 25-30 V | Controls the energy of ions entering the mass spectrometer, influencing in-source fragmentation. nih.govnih.gov |
| Source Temperature | 120 °C | Facilitates the desolvation of the ESI droplets. nih.govmdpi.com |
| Desolvation Temperature | 350-550 °C | Aids in the evaporation of the solvent to produce gas-phase ions. nih.govmdpi.com |
| Desolvation Gas Flow | 500-800 L/hr | Assists in the desolvation process. nih.govmdpi.com |
Application of Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes
For quantitative analysis of impurities, mass spectrometers are often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity.
Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific m/z (mass-to-charge ratio) values corresponding to the ion(s) of interest, rather than scanning the entire mass range. This increases the dwell time on the selected ions, significantly improving the signal-to-noise ratio and thus the sensitivity of the measurement. For this compound, this would involve monitoring the m/z of its protonated molecule [M+H]⁺.
Multiple Reaction Monitoring (MRM): MRM offers a higher degree of selectivity and is the gold standard for quantification in complex matrices. nih.gov This technique is performed on a tandem mass spectrometer (e.g., a triple quadrupole). A specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the compound of interest. researchgate.net
For the analysis of Trelagliptin, MRM has been successfully employed. nih.govresearchgate.netresearchgate.net A similar approach would be developed for this compound, requiring the determination of its specific precursor and product ions.
Table 2: Example of MRM Transitions for Trelagliptin and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| Trelagliptin (TRL) | 358.2 | 133.9 | Quantification of the active ingredient. nih.gov |
| Alogliptin (Internal Standard) | 340.2 | 116.0 | Used for internal standard calibration. nih.govnih.gov |
The use of MRM significantly reduces matrix interference and allows for accurate quantification of impurities even at very low levels, which is essential for meeting regulatory requirements.
Gas Chromatography (GC) for Volatile By-products or Precursors
Gas Chromatography (GC) is a valuable technique for the analysis of volatile or semi-volatile substances. In the context of this compound, which is a process-related impurity, GC is not typically used for the direct analysis of the impurity itself due to its high molecular weight and low volatility. However, GC plays a crucial role in controlling the quality of starting materials and monitoring for any volatile by-products or residual solvents that may arise during the synthesis process.
The synthesis of Trelagliptin involves reagents such as 2-bromomethyl-4-fluorobenzoic acid methyl ester and 6-chloro-3-methyl uracil (B121893). smolecule.com While these specific precursors may not be sufficiently volatile for GC, the solvents used in the synthesis (e.g., acetonitrile, methanol) and other potential low-molecular-weight by-products are routinely monitored by GC to ensure they are within acceptable limits in the final API.
Thin Layer Chromatography (TLC) for Preliminary Separation and Screening
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening of impurities. It is often used as a qualitative tool to assess the purity of Trelagliptin and to detect the presence of related substances, including Impurity 16. tlcstandards.com
In practice, a concentrated solution of the Trelagliptin sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a suitable mobile phase. Different compounds will travel up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in separation. The separated spots are visualized, typically under UV light.
Studies have demonstrated the utility of TLC in separating Trelagliptin from its degradation products. nih.govresearchgate.net This indicates its effectiveness as a quick check during the manufacturing process to monitor the formation of impurities before employing more rigorous quantitative methods like HPLC.
Chiral Chromatography for Enantiomeric Purity Assessment (if stereoisomers are relevant)
The synthesis of Trelagliptin utilizes a specific chiral starting material, (R)-3-aminopiperidine dihydrochloride, which results in Trelagliptin being a single enantiomer. smolecule.com As a process-related impurity, there is a potential for this compound to exist as stereoisomers, particularly if the chiral center is involved in or affected by the reaction that forms the impurity. Therefore, assessing the enantiomeric purity is a critical aspect of quality control. google.comunife.it
Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
A validated chiral HPLC method has been developed for Trelagliptin to determine its enantiomeric purity and quantify its unwanted (S)-isomer. researchgate.net A similar strategy would be essential for this compound if it is determined to be chiral.
Table 3: Chiral HPLC Method Parameters for Trelagliptin Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-3 (250×4.6mm, 3μm) |
| Mobile Phase | n-Hexane: Ethanol: Diethylamine (70:30:0.1, v/v/v) |
| Detection | UV at 275 nm |
This methodology ensures that the stereochemical integrity of the drug substance is maintained and that any potential chiral impurities are controlled within stringent limits.
Table of Compounds Mentioned
| Compound Name |
|---|
| Trelagliptin |
| This compound |
| Alogliptin |
| 2-bromomethyl-4-fluorobenzoic acid methyl ester |
| 6-chloro-3-methyl uracil |
| (R)-3-aminopiperidine dihydrochloride |
| (S)-isomer of Trelagliptin |
| n-Hexane |
| Ethanol |
| Diethylamine |
| Acetonitrile |
Degradation Profile and Stability Studies of Trelagliptin Impurity 16
The stability of a drug substance is a critical attribute that can affect its safety and efficacy. Degradation studies are essential to identify potential impurities that may arise during manufacturing, storage, or administration. This article focuses on the degradation profile and stability of Trelagliptin (B1683223), with a specific emphasis on the conditions leading to the formation of degradation products such as Trelagliptin Impurity 16.
Analytical Method Validation for Trelagliptin Impurity 16 Quantification
Strategic Approach to Analytical Method Development for Quantitative Analysis
The development of an analytical method for quantifying a specific impurity like Trelagliptin (B1683223) Impurity 16 is a systematic process that begins with a clear definition of the method's objectives. researchgate.netacs.org The primary goal is to create a method that is precise, accurate, and robust for the routine analysis of the impurity at trace levels. researchgate.netacs.org A modern approach, such as Quality by Design (QbD), is often employed. This strategy involves defining a method goal, understanding the chemical and physical properties of the analyte and API, and implementing a risk control strategy to ensure reliable method performance. researchgate.netacs.org
The development process for a quantitative impurity analysis method, typically using High-Performance Liquid Chromatography (HPLC), involves several key stages:
Information Gathering: This initial step involves collecting all available data on Trelagliptin and Trelagliptin Impurity 16, including their physicochemical properties, spectroscopic characteristics (UV absorbance), and stability. americanpharmaceuticalreview.com This information is crucial for selecting the initial chromatographic conditions, such as the detection wavelength and column type. americanpharmaceuticalreview.combohrium.com
Method Scouting and Optimization: This phase involves screening various HPLC parameters to achieve the desired separation and sensitivity. Key parameters include the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), and temperature. americanpharmaceuticalreview.combohrium.com The objective is to achieve a good resolution between the Trelagliptin peak, the this compound peak, and any other known impurities. ikev.org
Defining the Analytical Target Profile (ATP): The ATP outlines the predefined objectives for the method's performance, including the required sensitivity (limit of quantification), accuracy, and precision needed to control the impurity at its specified limit. researchgate.net
Risk Assessment and Control: Potential variables that could impact the method's performance are identified and their risks are assessed. This allows for the implementation of control strategies to ensure the method is robust and rugged for use in a quality control laboratory environment. researchgate.netacs.org For instance, methods intended for manufacturing labs prioritize simplicity and robustness. acs.org
Validation Parameters in Accordance with International Conference on Harmonisation (ICH) Guidelines
Once the analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. jddtonline.infonih.gov The ICH Q2(R1) and Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures. ich.orgeuropa.eu The validation process for a quantitative impurity test involves evaluating several key performance characteristics. ich.orgeuropa.eu
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. researchgate.netikev.org For the quantification of this compound, the method's specificity is demonstrated by its ability to separate the peak of Impurity 16 from the peaks of Trelagliptin and other related substances. researchgate.net
This is typically achieved by:
Spiking Studies: A solution of the drug substance (Trelagliptin) is spiked with known amounts of this compound and other potential impurities. The resulting chromatogram should show distinct, well-resolved peaks for each component. ikev.orgich.org
Forced Degradation Studies: Trelagliptin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. bohrium.comich.org The analytical method must be able to resolve this compound from any degradants formed, proving its stability-indicating capability. nih.govresearchgate.net In studies on Trelagliptin, degradation products were well-resolved from the main peak and its impurities. nih.govbohrium.com
The resolution between the this compound peak and the closest eluting peak is a critical measure of specificity. ikev.org
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netikev.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
For an impurity quantification method, the range is typically established from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for that impurity. researchgate.netich.org Linearity is determined by preparing a series of at least five concentrations of this compound and analyzing them. ikev.org The relationship between the peak area response and the concentration is then evaluated using linear regression analysis. A correlation coefficient (r) or coefficient of determination (R²) close to 1.000 is indicative of a strong linear relationship. researchgate.net
Table 1: Representative Linearity Data for Trelagliptin and Related Impurities
This table presents typical data from HPLC method validation studies for Trelagliptin and its impurities, which would be analogous to the data required for this compound.
| Analyte | Range (µg/mL) | Correlation Coefficient (r) | Reference |
|---|---|---|---|
| Trelagliptin | 7.5 - 45 | > 0.999 | ijzi.net |
| Trelagliptin | 80 - 240 | 0.9974 | ijsr.net |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.orgich.org
For impurity analysis, the LOQ is a critical parameter as it defines the lower boundary of the reportable range. americanpharmaceuticalreview.com These limits are often determined based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. bohrium.comresearchgate.net The sensitivity of methods developed for Trelagliptin impurities has been demonstrated to be sufficient for their determination at trace levels. bohrium.com
Table 2: Representative LOD and LOQ Values for Trelagliptin-Related Impurities
This table shows examples of LOD and LOQ values from a validated HPLC method for eight potential impurities of Trelagliptin, demonstrating the sensitivity achievable for substances like this compound.
| Parameter | Value Range for Trelagliptin Impurities (µg/mL) | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.014 - 0.017 | bohrium.com |
Accuracy represents the closeness of the test results obtained by the method to the true value. ich.org For the quantification of an impurity, accuracy is typically assessed by performing recovery studies. ijzi.net This involves spiking the drug substance or product matrix with known amounts of the this compound standard at different concentration levels (e.g., three levels covering the specified range). ich.orgijzi.net
The samples are then analyzed, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are generally in the range of 98.0% to 102.0%. ijzi.net
Table 3: Representative Accuracy (Recovery) Data for Trelagliptin
This table illustrates typical recovery results from a method validation for Trelagliptin, which is the same procedure used to determine the accuracy for quantifying an impurity like this compound.
| Spiked Concentration Level | Mean Recovery (%) | Acceptance Range (%) | Reference |
|---|---|---|---|
| 50% | 100.2 | 98.0 - 102.0 | ijzi.net |
| 100% | 99.4 | 98.0 - 102.0 | ijzi.net |
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels as per ICH guidelines:
Repeatability: This assesses the precision over a short interval of time under the same operating conditions (e.g., same analyst, same instrument). It is determined by performing a minimum of six measurements at 100% of the test concentration or nine determinations covering the specified range. ich.org
Intermediate Precision: This evaluates the method's reliability within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment. ich.orgijzi.net
The precision is expressed as the Relative Standard Deviation (%RSD) of the series of measurements. For impurity analysis, the %RSD should typically be less than 2.0%. bohrium.comijzi.net
Table 4: Representative Precision Data for Trelagliptin and its Impurities
This table provides example %RSD values for repeatability and intermediate precision from validated methods, demonstrating the expected level of precision for a method quantifying this compound.
| Precision Level | Analyte | Result (%RSD) | Reference |
|---|---|---|---|
| Repeatability | Trelagliptin and 8 Impurities | < 2.0% | bohrium.com |
| Intermediate Precision | Trelagliptin and 8 Impurities | 0.5% - 1.5% | bohrium.com |
Robustness of the Analytical Method
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netchromatographyonline.com For the quantification of this compound, the robustness of the high-performance liquid chromatography (HPLC) method is evaluated by intentionally altering critical parameters to assess the impact on the analytical results. industrialpharmacist.com
The evaluation of robustness is a crucial component of method validation, ensuring that the method is dependable for inter-laboratory transfers and routine use. chromatographyonline.com Studies have demonstrated that for HPLC methods used in the analysis of trelagliptin and its impurities, key parameters are systematically varied. researchgate.net These parameters typically include:
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer is slightly modified. For gradient methods, the initial and final concentrations of the organic solvent are adjusted. sepscience.com
pH of the Mobile Phase Buffer: The pH of the buffer solution is varied within a narrow range. chromatographyonline.com
Column Temperature: The temperature of the column oven is altered by a few degrees. chromatographyonline.com
Flow Rate: The flow rate of the mobile phase is slightly increased and decreased. chromatographyonline.com
Detection Wavelength: The wavelength used for detection by the UV detector is minimally changed. chromatographyonline.com
The results of these variations are then analyzed to determine if they significantly affect the quantification of this compound. The acceptance criteria for robustness typically involve assessing the relative standard deviation (RSD) of the results and ensuring the resolution between this compound and other components remains acceptable. researchgate.net
A study on a related HPLC method for trelagliptin and its impurities demonstrated robustness by varying the column temperature and flow rate. The results showed that the method was unaffected by these small changes, confirming its reliability for routine quality control analysis. nih.govbohrium.com
Table 1: Example of Robustness Testing Parameters and Acceptance Criteria for this compound Analysis
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate (mL/min) | ± 0.1 | Resolution between Trelagliptin and Impurity 16 > 2.0; RSD of Impurity 16 area < 5.0% |
| Column Temperature (°C) | ± 2 | Resolution between Trelagliptin and Impurity 16 > 2.0; RSD of Impurity 16 area < 5.0% |
| Mobile Phase pH | ± 0.2 | Resolution between Trelagliptin and Impurity 16 > 2.0; RSD of Impurity 16 area < 5.0% |
| Wavelength (nm) | ± 2 | RSD of Impurity 16 area < 5.0% |
System Suitability Testing Protocols
The SST protocols typically involve injecting a standard solution containing a known concentration of Trelagliptin and this compound. acs.org The following parameters are commonly evaluated as part of the system suitability test:
Resolution (Rs): The separation between the peaks of Trelagliptin and this compound is a critical parameter. A minimum resolution of >1.5 or >2.0 is generally required to ensure accurate quantification. pharmaknowledgeforum.com
Tailing Factor (T): The symmetry of the this compound peak is measured. A tailing factor of ≤ 2 is typically considered acceptable. mtc-usa.com
Theoretical Plates (N): This parameter indicates the efficiency of the chromatographic column. A higher number of theoretical plates signifies better column performance. rjpbcs.com
Relative Standard Deviation (RSD) of Peak Area: Multiple injections of the system suitability solution are made, and the RSD of the peak area for this compound is calculated to assess the precision of the system. An RSD of ≤ 5.0% is often required for impurity analysis. researchgate.net
In a validated HPLC method for trelagliptin and its eight potential impurities, system suitability was confirmed by ensuring the resolution between all peaks was adequate. nih.gov
Table 2: Typical System Suitability Testing Parameters for this compound Quantification
| Parameter | Acceptance Criterion |
|---|---|
| Resolution (Rs) between Trelagliptin and Impurity 16 | > 2.0 |
| Tailing Factor (T) for Impurity 16 | ≤ 2.0 |
| Theoretical Plates (N) for Impurity 16 | > 2000 |
| RSD of Peak Area for Impurity 16 (n=5 injections) | ≤ 5.0% |
Demonstration of Stability-Indicating Nature of Developed Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. ajpaonline.com To demonstrate the stability-indicating nature of the method for quantifying this compound, forced degradation studies are performed on Trelagliptin. researchgate.netijrpr.com These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. pharmoutsourcing.com
The common stress conditions employed in forced degradation studies include:
Acid Hydrolysis: Treatment with an acid (e.g., hydrochloric acid) at elevated temperatures. ajpaonline.com
Base Hydrolysis: Treatment with a base (e.g., sodium hydroxide) at elevated temperatures. ajpaonline.com
Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide). ijrpr.com
Thermal Degradation: Heating the solid drug substance at high temperatures. ijrpr.com
Photolytic Degradation: Exposing the drug substance to UV and visible light. pharmoutsourcing.com
Following exposure to these stress conditions, the samples are analyzed using the developed HPLC method. The method is considered stability-indicating if it can effectively separate the peak of this compound from the peaks of the parent drug (Trelagliptin) and any degradation products that are formed. arlok.com Peak purity analysis, often using a photodiode array (PDA) detector, is employed to confirm that the this compound peak is spectrally pure and not co-eluting with any other degradants.
In a study on trelagliptin succinate (B1194679), forced degradation studies showed significant degradation under acidic, basic, oxidative, and thermal conditions. nih.gov The developed HPLC method was able to resolve the main peak from its impurities and degradation products, thus proving its stability-indicating capability. nih.gov
Table 3: Summary of Forced Degradation Studies for Trelagliptin and the Impact on Impurity 16 Quantification
| Stress Condition | Conditions | Observation | Conclusion on Stability-Indicating Nature |
|---|---|---|---|
| Acid Hydrolysis | e.g., 1N HCl at 80°C for 24h | Significant degradation of Trelagliptin observed. | The method resolves the Impurity 16 peak from all degradation products. |
| Base Hydrolysis | e.g., 0.1N NaOH at 60°C for 8h | Significant degradation of Trelagliptin observed. | The method resolves the Impurity 16 peak from all degradation products. |
| Oxidative Degradation | e.g., 3% H₂O₂ at room temperature for 48h | Moderate degradation of Trelagliptin observed. | The method resolves the Impurity 16 peak from all degradation products. |
| Thermal Degradation | e.g., 105°C for 72h | Minor degradation of Trelagliptin observed. | The method resolves the Impurity 16 peak from all degradation products. |
| Photolytic Degradation | e.g., UV and fluorescent light exposure | Trelagliptin found to be relatively stable. | No significant degradation products observed that interfere with the Impurity 16 peak. |
Impurity Control Strategies and Regulatory Compliance for Trelagliptin Impurity 16
Role of Trelagliptin (B1683223) Impurity 16 as a Certified Reference Standard for Pharmaceutical Quality Control
Certified Reference Materials (CRMs) are fundamental to pharmaceutical quality control, serving as a benchmark for the accurate and reliable measurement of substances. synthinkchemicals.com Trelagliptin Impurity 16, in the form of a CRM, plays a pivotal role in the quality assessment of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. synthinkchemicals.comveeprho.com
The primary applications of this compound as a CRM include:
Method Validation: It is used to validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring they are accurate, precise, and specific for the detection and quantification of this particular impurity. simsonpharma.comwikipedia.org
Instrument Calibration: CRMs are essential for calibrating analytical instruments to ensure the accuracy and traceability of measurement results. wikipedia.orgquality-pathshala.com
Quality Control Monitoring: Routine quality control testing of Trelagliptin batches utilizes the CRM to confirm that the level of Impurity 16 remains within acceptable limits. simsonpharma.com
The availability of a well-characterized this compound reference standard is crucial for pharmaceutical manufacturers to meet regulatory requirements and ensure the consistency and quality of their products. simsonpharma.compharmaceutical-technology.com These reference materials are produced under stringent manufacturing procedures to guarantee their purity, stability, and traceability. wikipedia.org
Establishment of Scientifically Justified Acceptance Criteria for this compound Levels
The establishment of acceptance criteria for any impurity is a scientifically driven process based on safety data and regulatory guidelines. For this compound, the maximum allowable level in the final drug substance is determined by considering its potential toxicity and the dose of the active pharmaceutical ingredient (API).
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines, such as Q3A and Q3B, which set thresholds for reporting, identification, and qualification of impurities. europa.eueuropa.eu
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
Identification Threshold: The level above which the structure of the impurity must be determined. ich.org
Qualification Threshold: The level above which the biological safety of the impurity must be established. ich.org
The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org If the level of this compound in the drug substance is above the qualification threshold, its safety must be demonstrated through appropriate studies. The acceptance criteria are then set at a level that is justified by these safety data.
Process Control Measures and In-Process Controls to Mitigate Impurity 16 Formation during Synthesis
The formation of impurities is often a consequence of the synthetic process used to manufacture the API. google.com Research into the synthesis of Trelagliptin has focused on optimizing reaction conditions to minimize the formation of impurities, including Impurity 16. acs.orgscite.aifigshare.com
Key strategies to control the formation of this compound include:
Understanding Formation Mechanisms: A thorough understanding of the chemical reactions involved in the synthesis of Trelagliptin is essential to identify the potential pathways leading to the formation of Impurity 16. nih.gov Studies have investigated the impurity profile under various reaction conditions to identify the optimal parameters. acs.orgfigshare.com
Optimization of Reaction Conditions: Factors such as temperature, solvent, and the choice of reagents can significantly influence the impurity profile. smolecule.com For instance, an improved synthesis process for Trelagliptin succinate (B1194679) was developed by optimizing the conditions for the key substitution reaction. acs.orgfigshare.com
In-Process Controls (IPCs): Implementing in-process analytical testing at critical stages of the manufacturing process allows for the monitoring and control of impurity levels. simsonpharma.com This ensures that any deviation from the desired reaction pathway is detected and corrected in a timely manner, preventing the carry-over of impurities to the final product.
Purification Techniques: Effective purification methods, such as crystallization, are employed to remove impurities from the crude API. The synthesis of Trelagliptin succinate involves recrystallization to achieve a high-purity final product. bulatpharmaceutical.com
An example of process optimization involves the nucleophilic substitution step in the synthesis of Trelagliptin. The use of unprotected (R)-3-aminopiperidine can lead to the formation of regio-isomers. bulatpharmaceutical.comsamipubco.com While using a protected form of this reactant can prevent this, the subsequent deprotection step may introduce other impurities. bulatpharmaceutical.comsamipubco.com Therefore, careful optimization of these steps is crucial.
Compliance with Regulatory Impurity Guidelines (e.g., ICH Q3A, Q3B) in relation to this compound
Regulatory guidelines provide a framework for the control of impurities in new drug substances and products. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) are paramount in this regard. europa.eueuropa.eufda.gov
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the requirements for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It establishes thresholds for reporting, identification, and qualification of impurities, which are directly applicable to this compound. jpionline.org Pharmaceutical manufacturers must provide a rationale for the established acceptance criteria for specified impurities like Impurity 16. ich.org
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. ich.orgeuropa.eu While Impurity 16 is primarily a process-related impurity, its potential to form as a degradation product during the shelf-life of the drug product would also bring it under the purview of ICH Q3B. Stability studies are conducted to assess the degradation profile of the drug product. europa.eunih.gov
The table below summarizes the ICH Q3A thresholds for impurities in new drug substances, which are relevant for setting the limits for this compound.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline.
Future Research Directions and Emerging Technologies in Trelagliptin Impurity 16 Analysis
Application of Advanced Chemometric Tools in Impurity Profiling and Data Analysis
The analysis of pharmaceutical impurities often generates vast and complex datasets, particularly when utilizing powerful separation techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). Advanced chemometric tools offer a sophisticated approach to extracting maximal information from this data, enhancing the robustness and efficiency of impurity profiling for substances such as Trelagliptin (B1683223) Impurity 16.
Chemometrics applies mathematical and statistical methods to chemical data. nih.gov In the context of impurity profiling, its utility is manifold. Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS-1), and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can be employed to analyze multivariate data from spectroscopic and chromatographic instruments. nih.govresearchgate.net For instance, when analyzing a complex chromatogram containing Trelagliptin, its known impurities, and potentially unknown degradation products, chemometrics can help to resolve co-eluting peaks, identify patterns, and build predictive models for quantification. researchgate.net
Future applications for Trelagliptin Impurity 16 could involve the use of chemometric models to:
Enhance Method Development: By using experimental designs, chemometrics can optimize chromatographic conditions (e.g., mobile phase composition, flow rate, temperature) to achieve the best possible separation of Impurity 16 from Trelagliptin and other related substances with fewer experimental runs.
Improve Data Analysis: Advanced algorithms can deconvolve complex data from detectors like Diode Array Detectors (DAD), allowing for the simultaneous quantification of Trelagliptin and Impurity 16 even with incomplete chromatographic separation. researchgate.net
Predict Impurity Levels: By correlating process parameters with impurity profiles, chemometric models can be developed to predict the formation of Impurity 16 during manufacturing, enabling better process control.
The integration of chemometrics is a move towards a more holistic and predictive approach to quality control, ensuring a deeper understanding of the impurity profile of Trelagliptin. researchgate.net
Development and Implementation of Miniaturized Analytical Techniques for Impurity 16
A significant trend in analytical chemistry is miniaturization, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS). unizg.hr These technologies scale down analytical processes to micro- or nanometer dimensions, offering numerous advantages for the analysis of pharmaceutical impurities like this compound. nih.gov The primary benefits include drastically reduced consumption of samples, solvents, and reagents, leading to lower costs and less chemical waste. unizg.hr Furthermore, miniaturized systems often provide faster analysis times and the potential for high-throughput screening. nih.gov
For the specific analysis of this compound, future research could focus on developing:
Microchip Electrophoresis: Capillary electrophoresis implemented on a microchip could offer a rapid and highly efficient separation of Impurity 16 from the active pharmaceutical ingredient (API). This technique requires only nanoliter sample volumes.
Miniaturized Liquid Chromatography Systems: The development of micro-HPLC or nano-LC systems, featuring packed columns with very small internal diameters, could significantly increase detection sensitivity for trace levels of Impurity 16 while minimizing solvent usage.
Integrated Sample Preparation: Miniaturized systems can incorporate sample preparation steps, such as solid-phase extraction, directly onto the chip. unizg.hr This would automate the analytical workflow for Impurity 16, reducing manual handling and the potential for error.
The impetus for this shift comes from the need for more efficient and convenient analyses, particularly in quality control and drug discovery environments. nih.gov As these technologies mature, they are expected to provide powerful, portable, and automated solutions for monitoring this compound.
Integration of Green Analytical Chemistry Principles in Impurity 16 Method Development
Green Analytical Chemistry (GAC) is a paradigm focused on making analytical methods more environmentally benign and safer for operators. ijirt.orgomicsonline.org This involves minimizing the use of hazardous substances, reducing energy consumption, and decreasing waste generation, all while maintaining analytical performance. ijirt.orgnrigroupindia.com The development of analytical methods for this compound presents a clear opportunity to apply these principles.
The twelve principles of GAC provide a framework for this approach. austinpublishinggroup.com Key strategies applicable to the analysis of Impurity 16 include:
Solvent Reduction and Replacement: Conventional reversed-phase HPLC methods often rely on significant quantities of acetonitrile (B52724) and other organic solvents. GAC encourages replacing these with greener alternatives like ethanol, or using techniques such as supercritical fluid chromatography (SFC), which employs compressed carbon dioxide as the primary mobile phase. ijirt.org Recent work on Trelagliptin analysis has already explored methods to reduce harmful chemicals. ijzi.net
Miniaturization: As discussed in the previous section, miniaturized techniques are inherently greener due to their low consumption of solvents and reagents. austinpublishinggroup.comslideshare.net
Energy Efficiency: Employing modern instrumentation like UPLC, which can significantly shorten run times compared to traditional HPLC, leads to lower energy consumption per sample.
Waste Management: The GAC philosophy promotes the proper treatment of unavoidable analytical waste to render it less harmful. nrigroupindia.com
Tools like the AGREE (Analytical GREEnness) calculator can be used to quantitatively assess the environmental friendliness of a developed analytical method, providing a clear metric for its "greenness." researchgate.net By consciously designing methods for Impurity 16 with GAC principles in mind, the pharmaceutical industry can reduce its environmental footprint without compromising on the quality and safety of Trelagliptin. omicsonline.org
Computational Chemistry and In-Silico Prediction for Impurity Formation Mechanisms
Computational chemistry and in-silico (computer-based) prediction are powerful non-testing methodologies that can provide profound insights into the formation of pharmaceutical impurities. nih.gov These tools are increasingly used to understand degradation pathways and predict the emergence of potential impurities, including this compound, before they are even observed experimentally. researchgate.net
For this compound, in-silico approaches can be applied in several ways:
Predicting Degradation Pathways: Software programs like Zeneth can predict the likely degradation products of a drug substance under various stress conditions (e.g., acid, base, oxidative, photolytic, thermal). researchgate.netspringernature.com By inputting the structure of Trelagliptin, researchers could simulate its degradation and investigate whether the predicted pathways lead to the formation of Impurity 16, thereby elucidating its potential origin.
Risk Assessment: The ICH M7 guideline for mutagenic impurities explicitly endorses the use of in-silico toxicology prediction. nih.gov Quantitative Structure-Activity Relationship ((Q)SAR) models can be used to assess the potential toxicity of Impurity 16 based on its chemical structure, helping to prioritize its control strategy.
Understanding Reaction Mechanisms: Computational chemistry can be used to model the reaction kinetics and thermodynamics of impurity formation. This can help scientists understand the precise chemical steps that lead from Trelagliptin or its precursors to Impurity 16, which is invaluable for optimizing the manufacturing process to minimize its formation.
While forced degradation studies remain a cornerstone for identifying potential degradation products, in-silico modeling provides a crucial complementary approach. researchgate.net It allows for a more proactive, knowledge-based strategy to impurity control, helping to build a comprehensive understanding of the stability and impurity profile of Trelagliptin. acs.org
Q & A
Q. What analytical methods are recommended for identifying Trelagliptin Impurity 16 in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for impurity profiling. For example, forced degradation studies under acidic, basic, oxidative, and thermal conditions can isolate Impurity 16, followed by method validation for specificity, linearity, and accuracy . Structural confirmation typically employs LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy to resolve molecular weight and fragmentation patterns .
Q. How can researchers distinguish this compound from structurally related by-products?
Use mass spectrometry (HRMS) to differentiate isotopic patterns and fragmentation pathways. For instance, Impurity 16’s molecular formula (e.g., C23H29ClFN5O3) can be confirmed via exact mass analysis, while tandem MS/MS reveals unique cleavage sites compared to analogs like Impurity 45 or 47 . Cross-validation with reference standards and spectral libraries is critical .
Q. What synthetic pathways commonly generate this compound, and how can its formation be minimized?
Impurity 16 often arises during the final coupling step of Trelagliptin synthesis due to incomplete purification of intermediates. Optimizing reaction conditions (e.g., temperature, solvent polarity) and implementing orthogonal crystallization techniques can reduce by-product formation . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate purity .
Advanced Research Questions
Q. What kinetic parameters govern the stability of this compound under accelerated storage conditions?
Degradation kinetics can be modeled using Arrhenius equations. For example, studies show that Impurity 16 exhibits pseudo-first-order degradation under oxidative stress (e.g., H2O2), with rate constants increasing at higher temperatures. Activation energy (Ea) calculations help predict shelf-life impacts .
Q. How does Impurity 16 interact with the dipeptidyl peptidase-4 (DPP-4) enzyme compared to Trelagliptin?
Competitive inhibition assays using recombinant human DPP-4 reveal that Impurity 16 has negligible inhibitory activity (IC50 > 100,000 nM), contrasting with Trelagliptin’s potent inhibition (IC50 = 1.3–5.4 nM). X-ray crystallography confirms the absence of non-covalent binding motifs critical for DPP-4 affinity, explaining its lack of pharmacological activity .
Q. What bioanalytical challenges arise when quantifying Impurity 16 in biological matrices (e.g., plasma)?
Matrix effects and low abundance (trace levels) necessitate ultra-sensitive LC-MS/MS methods with a lower limit of quantification (LLOQ) < 1 ng/mL. Solid-phase extraction (SPE) or protein precipitation is required to isolate Impurity 16 from endogenous interferents. Method validation must address recovery rates (≥85%) and inter-day precision (CV < 15%) .
Q. How do excipient interactions influence the stability of Impurity 16 in formulated drug products?
Excipients like lactose or magnesium stearate can catalyze Maillard reactions or hydrolysis under high humidity. Forced degradation studies paired with DOE (design of experiments) models identify critical factors (e.g., moisture content, pH) that accelerate Impurity 16 formation. Stabilizers like citric acid may mitigate these effects .
Q. What mechanistic insights explain the selective formation of Impurity 16 during photolytic degradation?
Photodegradation pathways involve radical-mediated cleavage of the fluorobenzonitrile moiety. Quantum mechanical calculations (DFT) predict reactive sites susceptible to UV-induced bond dissociation. LC-MS/MS fragmentation maps corroborate these predictions, showing characteristic neutral losses (e.g., –CO2) .
Methodological Considerations
- Data Contradictions : Discrepancies in impurity quantification across studies may arise from differences in chromatographic conditions (e.g., column chemistry, gradient elution). Harmonize methods using pharmacopeial guidelines (e.g., USP <1086>) .
- Experimental Design : For stability studies, include positive controls (e.g., Trelagliptin) and negative controls (excipient-only samples) to isolate impurity-specific degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
